

LEDGIN6 and its effect on LEDGF/p75-IN interaction

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Compound of Interest		
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An In-Depth Technical Guide on **LEDGIN6** and its Allosteric Inhibition of the LEDGF/p75-IN Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. A critical interaction for the viral replication cycle is the binding of the HIV-1 integrase (IN) enzyme to the human lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor that tethers the viral pre-integration complex to the host chromatin.[1][2] This protein-protein interaction (PPI) is essential for efficient and targeted integration of the viral genome into transcriptionally active regions of host DNA.[1] Small-molecule inhibitors designed to block this interaction represent a promising class of antiretroviral drugs.

LEDGINs are a novel class of allosteric inhibitors that bind to the LEDGF/p75 binding pocket on HIV-1 integrase.[3] This guide focuses on **LEDGIN6** and its congeners, detailing their mechanism of action, providing quantitative data on their inhibitory effects, and outlining the key experimental protocols used for their characterization.

Mechanism of Action of LEDGIN6

Foundational & Exploratory





LEDGINs function as allosteric inhibitors, binding to a site on the integrase enzyme that is distinct from its catalytic active site.[3][4][5][6] This binding site is the pocket on the integrase catalytic core domain (CCD) dimer where the Integrase Binding Domain (IBD) of LEDGF/p75 normally docks.[7][8]

The binding of **LEDGIN6** induces a conformational change in the integrase enzyme, leading to a multi-modal inhibition of HIV-1 replication:

- Inhibition of the LEDGF/p75-IN Interaction: By occupying the IBD-binding pocket, LEDGINs directly and competitively block the interaction between integrase and its cellular cofactor, LEDGF/p75.[3][7] This abrogates the tethering of the pre-integration complex to the chromatin, which is a crucial step for efficient viral integration.[1][2]
- Allosteric Inhibition of Catalytic Activity: Although LEDGINs bind far from the enzyme's active
 site, they allosterically inhibit the catalytic functions of integrase.[3] This includes both the 3'
 processing of the viral DNA ends and the subsequent strand transfer reaction that inserts the
 viral DNA into the host genome.[3]
- Modulation of Integrase Multimerization: LEDGINs have been shown to augment the
 multimerization of integrase.[9] This effect is observed during the late stages of the viral
 lifecycle, occurring within the newly produced virions. This abnormal multimerization impairs
 the proper formation of viral cores, resulting in progeny virions that are defective and have
 severely hampered infectivity.[9]
- Retargeting of Viral Integration: In the presence of LEDGINs, the integration site preference
 of HIV-1 is altered.[1][10][11] By blocking the interaction with LEDGF/p75, which directs
 integration into active genes, LEDGINs cause a retargeting of integration to regions that are
 less transcriptionally active and more resistant to reactivation, potentially impacting the latent
 viral reservoir.[10][11][12]

This dual mechanism, affecting both early-stage integration and late-stage virion maturation, makes LEDGINs a unique class of antivirals.[9]

Quantitative Data

The following tables summarize the quantitative measures of the inhibitory and antiviral activity of LEDGINs, with CX14442 serving as a representative potent compound from this class.



Table 1: In Vitro Inhibitory Activity of LEDGINs

Compound	Target Assay	IC ₅₀ (nM)	Notes
CX14442	HIV IN Strand Transfer	573	Inhibition was incomplete (62% maximal inhibition) compared to active site inhibitors.[3]

| CX14442 | HIV IN 3' Processing | Similar to Strand Transfer | LEDGINs inhibit both catalytic steps to a similar extent, unlike INSTIs.[3] |

Table 2: Antiviral Activity of LEDGINs

Compound	Cell Line	EC ₅₀ (µM)	Notes

| Representative LEDGINs | Various | Low micromolar to nanomolar | Potent analogues show nanomolar activity, enabling full virological evaluation.[3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **LEDGIN6** are provided below.

AlphaScreen Assay for LEDGF/p75-IN Interaction

This luminescent proximity assay is used to screen for and quantify the inhibition of the protein-protein interaction between LEDGF/p75 and HIV-1 integrase.[13][14][15]

Principle: The assay utilizes two types of microbeads: Donor beads and Acceptor beads. One interacting protein (e.g., HIV-1 IN) is conjugated to the Donor beads, and the other (e.g., LEDGF/p75 IBD) is conjugated to the Acceptor beads. When the proteins interact, they bring the beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at



520-620 nm. An inhibitor like **LEDGIN6** prevents this interaction, leading to a decrease in the signal.

Methodology:

- Reagents and Buffers:
 - Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% (v/v)
 Tween 20, and 0.1% (w/v) Bovine Serum Albumin (BSA).[3]
 - Proteins: Glutathione S-transferase (GST)-tagged HIV-1 integrase and Histidine (His6)-tagged HIV-1 integrase (for dimerization assays) or His6-tagged LEDGF/p75 IBD.[3]
 - Beads: Glutathione-coated Donor beads and Ni-NTA (Nickel-Nitriloacetic acid)-coated
 Acceptor beads.
- Procedure (384-well plate format):
 - Prepare 5x working solutions of the test compound (e.g., **LEDGIN6**), buffer (for negative control), or control inhibitor in the assay buffer.
 - Pipette 5 μL of the compound/control solution into the wells of an OptiPlate-384 microplate.[3]
 - Add 5 μL of the GST-tagged integrase working solution.
 - Add 5 μL of the His₆-tagged LEDGF/p75 IBD working solution.
 - Incubate the plate to allow for protein interaction and inhibitor binding.
 - Add the Donor and Acceptor beads and incubate in the dark according to the manufacturer's protocol.
 - Read the plate on an AlphaScreen-capable plate reader.
 - Data Analysis: Calculate the percentage inhibition and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.[3]



Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free optical technique used to measure real-time biomolecular interactions and determine binding kinetics (k_a , k_a) and affinity (K_a).[16][17][18][19]

Principle: One molecule (the ligand, e.g., HIV-1 IN) is immobilized on a sensor chip. A solution containing the binding partner (the analyte, e.g., **LEDGIN6**) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the sensor surface, which alters the refractive index. This change is detected in real-time and plotted as a sensorgram (Response Units vs. Time).

Methodology:

- Reagents and Buffers:
 - Running Buffer: A suitable buffer such as HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl,
 3.4 mM EDTA, 0.005% P20).[20] Buffers should be filtered and degassed.[18][19]
 - Ligand: Purified HIV-1 integrase catalytic core domain.
 - Analyte: LEDGIN6 dissolved in running buffer, typically with a small amount of DMSO. A
 dilution series is prepared.

Procedure:

- Ligand Immobilization: The HIV-1 IN protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[17] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
- Analyte Injection (Association): The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The **LEDGIN6** dilution series is then injected sequentially at a constant flow rate for a defined period, allowing it to associate with the immobilized integrase.
- Dissociation: After the injection, the running buffer is flowed over the surface again, and the dissociation of the LEDGIN6-IN complex is monitored.



- Regeneration: If necessary, a regeneration solution (e.g., a pulse of low pH glycine or high salt) is injected to strip the bound analyte from the ligand, preparing the surface for the next injection.[18]
- Data Analysis: The resulting sensorgrams are corrected for non-specific binding (by subtracting the reference channel signal) and buffer effects. The association (k_a) and dissociation (k_a) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (K_a) is then calculated as k_a/k_a.

Antiviral Activity Assay

This cell-based assay determines the concentration of a compound required to inhibit viral replication by 50% (EC₅₀).

Principle: Permissive host cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, the extent of viral replication is measured.

Methodology:

- Reagents and Cells:
 - Cells: A suitable human T-cell line (e.g., SupT1) or other permissive cells.
 - Virus: A laboratory-adapted strain of HIV-1.
 - Compound: LEDGIN6 dissolved in DMSO and diluted to various concentrations in cell culture medium.
- Procedure:
 - Seed the host cells in a 96-well plate.
 - Add serial dilutions of LEDGIN6 to the wells.
 - Infect the cells with a pre-titered amount of HIV-1.

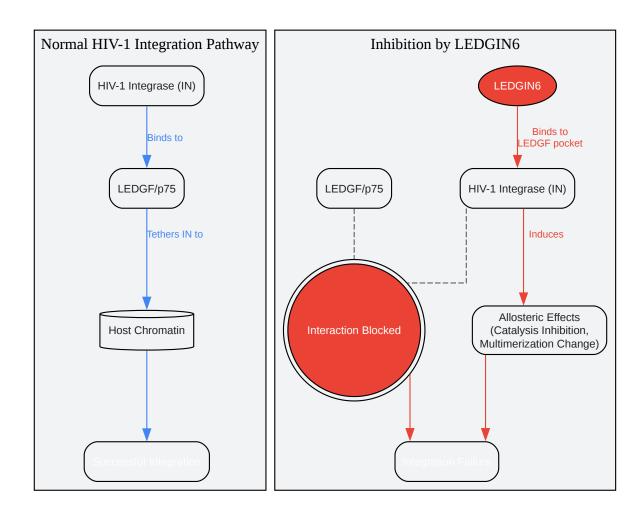


- Incubate the plate for a period that allows multiple rounds of replication (e.g., 3-5 days).
- After incubation, collect the cell supernatant.
- Quantify viral replication by measuring a viral marker, such as the p24 capsid protein, using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and use non-linear regression analysis to calculate the EC₅₀ value.[21] A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Visualizations

Diagram 1: Mechanism of Action



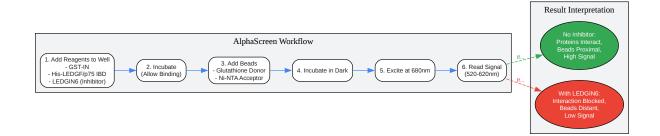


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Caption: Mechanism of **LEDGIN6** action on the LEDGF/p75-IN interaction.

Diagram 2: AlphaScreen Experimental Workflow



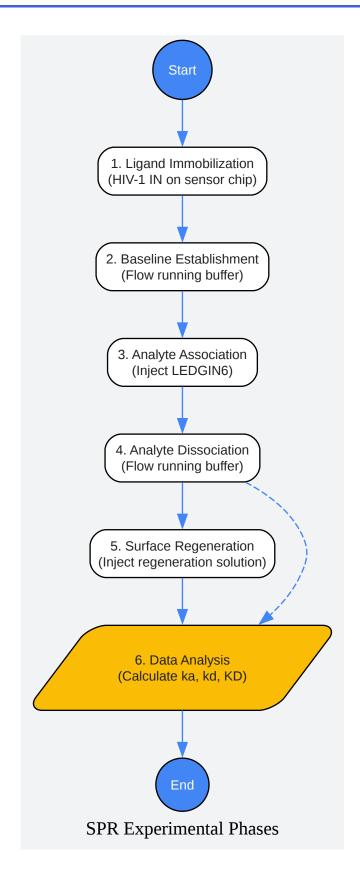


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Caption: Workflow for the AlphaScreen protein-protein interaction assay.

Diagram 3: Surface Plasmon Resonance (SPR) Workflow





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